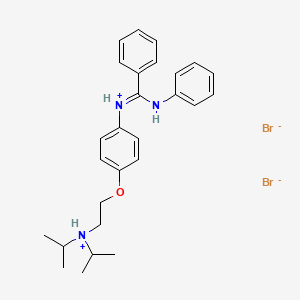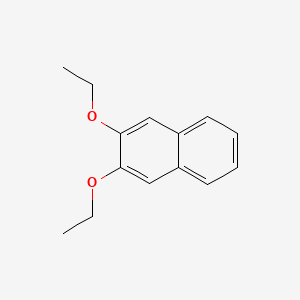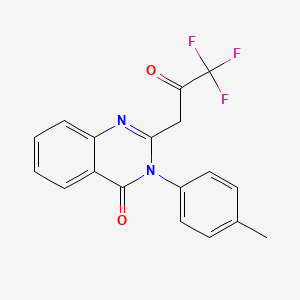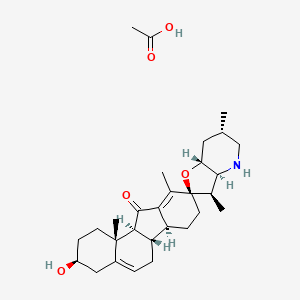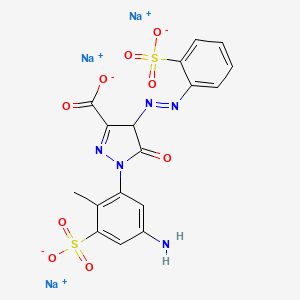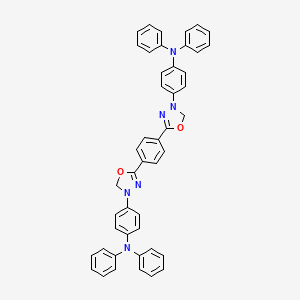
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a heterocyclic organic compound with the molecular formula C46H32N6O2. This compound is known for its unique structural properties, which include two oxadiazole rings and diphenylamino groups attached to a central benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves the following steps:
Formation of Diphenylamino Benzonitrile: This step involves the reaction of diphenylamine with 4-bromobenzonitrile in the presence of strong coupling and condensation reagents such as palladium catalysts, ferrocene-based ligands, sodium tert-butoxide, and toluene.
Reduction of Diphenylamino Benzonitrile: The resulting diphenylamino benzonitrile is dissolved in ether and cooled to -78°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like DIBALH.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Diisobutylaluminum hydride (DIBALH), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s diphenylamino groups and oxadiazole rings play a crucial role in its activity. These functional groups can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to act as a fluorescent probe suggests its potential for imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylamino)benzene: A compound with similar diphenylamino groups but lacking the oxadiazole rings.
1,3-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene: A structural isomer with the oxadiazole rings positioned differently on the benzene ring.
Uniqueness
1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino groups and oxadiazole rings, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research .
Propriétés
Formule moléculaire |
C46H36N6O2 |
|---|---|
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[5-[4-[3-[4-(N-phenylanilino)phenyl]-2H-1,3,4-oxadiazol-5-yl]phenyl]-2H-1,3,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C46H36N6O2/c1-5-13-39(14-6-1)51(40-15-7-2-8-16-40)43-29-25-37(26-30-43)49-33-53-45(47-49)35-21-23-36(24-22-35)46-48-50(34-54-46)38-27-31-44(32-28-38)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-32H,33-34H2 |
Clé InChI |
PAHUULNNFSVYCA-UHFFFAOYSA-N |
SMILES canonique |
C1N(N=C(O1)C2=CC=C(C=C2)C3=NN(CO3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



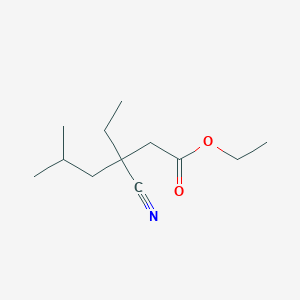
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
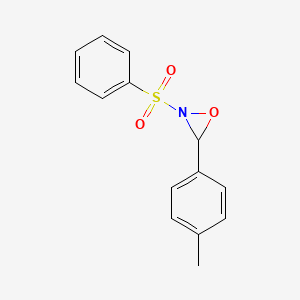
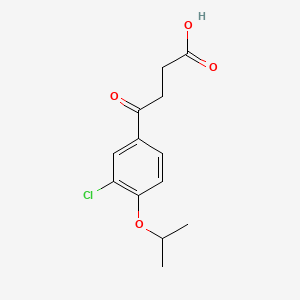
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
